Aklanonic acid

Description

Contextualization as a Natural Product Anthraquinone (B42736)

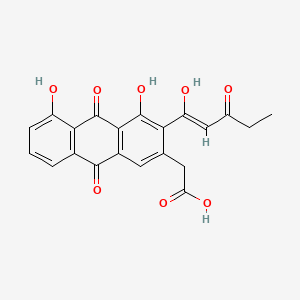

Aklanonic acid is classified as a substituted anthraquinone. microbiologyresearch.orgebi.ac.uk Anthraquinones are a large group of natural products featuring a 9,10-anthracenedione core structure. This compound specifically possesses hydroxy groups and a carboxymethyl group on this core, along with a 3-oxopentanoyl group. ebi.ac.uk It is typically isolated as a yellow-orange crystalline substance. ebi.ac.uk

Research has shown that this compound can be isolated from fermentations of Streptomyces strains, such as Streptomyces strain ZIMET 43,717. ebi.ac.uk Its structure and properties have been characterized through various analytical techniques. ebi.ac.uk

Role as a Biosynthetic Intermediate for Clinically Significant Anthracyclines

This compound holds a pivotal position as a common advanced intermediate in the biosynthesis of numerous antitumor polyketide antibiotics, known as anthracyclines. nih.govnih.govacs.org These compounds are widely applied in the chemotherapy of various cancers due to their high cytotoxicity. uniprot.orgdrugbank.com The biosynthesis of these aromatic polyketides begins with the condensation of precursor units, typically a propionyl moiety and multiple malonyl-CoA extender units, catalyzed by a type II polyketide synthase (PKS) complex. psu.eduacs.orgacs.org This process generates a poly β-keto thioester intermediate that undergoes enzymatic modifications, including reduction, cyclization, and aromatization, to form this compound. psu.eduacs.org this compound is considered one of the earliest stable intermediates characterized in these pathways. microbiologyresearch.orgpsu.edu

The subsequent steps in the biosynthesis involve further enzymatic transformations of this compound, leading to the formation of various anthracyclinones and ultimately the diverse range of anthracycline antibiotics. microbiologyresearch.orgpsu.edu

This compound is a direct precursor in the biosynthetic pathways leading to doxorubicin (B1662922) and aclacinomycin A. nih.govnih.govacs.org Doxorubicin and aclacinomycin A are clinically important anthracycline drugs used in cancer treatment. nih.govwikipedia.orgwikipedia.orgwikipedia.org

The conversion of this compound to downstream intermediates involves several enzymatic steps. For instance, this compound is methylated to form this compound methyl ester (AAME). microbiologyresearch.org AAME is then cyclized to form aklaviketone (B47369), which is subsequently reduced to aklavinone (B1666741). microbiologyresearch.org Aklavinone serves as a common aglycone for the biosynthesis of several anthracyclines, including those in the aclacinomycin series. uniprot.orgmdpi.com Further modifications, including glycosylation with various deoxysugars, lead to the final structures of compounds like aclacinomycin A. researchgate.net The biosynthesis of doxorubicin also proceeds through intermediates derived from this compound, such as ε-rhodomycinone, which is formed from aklavinone through hydroxylation. microbiologyresearch.orgpsu.edu

Research has explored the engineering of this compound biosynthesis to produce analogs of these important antibiotics. nih.govacs.org Studies involving the heterologous expression of genes from anthracycline biosynthetic gene clusters have demonstrated the feasibility of synthesizing this compound and its derivatives in different Streptomyces hosts. acs.orgresearchgate.net

Beyond doxorubicin and aclacinomycin A, this compound is also a biosynthetic precursor for other significant anthracyclines, including daunorubicin (B1662515), baumycin A1, and nogalamycin (B1679386). nih.govpsu.eduacs.org

Daunorubicin (also known as daunomycin) is another widely used chemotherapy medication. wikipedia.org Its biosynthesis, like that of doxorubicin, proceeds from this compound through intermediates such as ε-rhodomycinone. microbiologyresearch.orgpsu.edu Enzymatic steps involving methylation, cyclization, and reduction are critical in converting this compound to the aglycone precursors of daunorubicin. microbiologyresearch.orguniprot.orgasm.org

Baumycin A1 is an anthracycline related to daunorubicin, often found in daunorubicin-producing microorganisms. nih.govasm.orgtandfonline.com It is considered a C-4' glycoside of daunorubicin. nih.gov The biosynthetic route to baumycin A1 also originates from the this compound pathway, diverging at later stages through specific glycosylation and modification reactions.

Nogalamycin, an anthracycline antibiotic produced by Streptomyces nogalater, also has a biosynthetic pathway that utilizes an intermediate closely related to or derived from this compound. nih.govwikipedia.org While some pathways may proceed through nogalonic acid, studies on the cyclization steps in nogalamycin biosynthesis show similarities and relationships with the enzymes involved in converting this compound methyl ester to aklaviketone in the aclacinomycin and daunorubicin pathways. acs.orgmdpi.comasm.org

The interconnectedness of these pathways highlights this compound's central role as a branching point or key early intermediate leading to structurally diverse, yet related, anthracycline antibiotics.

Biosynthetic Relationships of this compound (Illustrative Data)

| Precursor/Intermediate | Downstream Product(s) | Key Enzymatic Steps Involved (Examples) | Source Organisms (Examples) |

| This compound | This compound Methyl Ester | Methylation (e.g., this compound methyltransferase) microbiologyresearch.orgbrenda-enzymes.org | Streptomyces sp. C5, S. peucetius microbiologyresearch.org |

| This compound Methyl Ester | Aklaviketone | Cyclization (e.g., this compound methyl ester cyclase - AknH/DauD) microbiologyresearch.orguniprot.org | Streptomyces sp. C5, S. peucetius, S. galilaeus microbiologyresearch.orguniprot.org |

| Aklaviketone | Aklavinone | Reduction (e.g., Aklaviketone reductase) microbiologyresearch.orgbrenda-enzymes.org | Streptomyces sp. C5, S. peucetius, S. galilaeus microbiologyresearch.org |

| Aklavinone | ε-Rhodomycinone, Aclacinomycins, Daunorubicin, Doxorubicin | Hydroxylation, Glycosylation, other tailoring modifications microbiologyresearch.orgpsu.eduresearchgate.net | Streptomyces sp. C5, S. peucetius, S. galilaeus microbiologyresearch.org |

| This compound | Daunorubicin, Doxorubicin, Aclacinomycin A, Baumycin A1, Nogalamycin | Multiple enzymatic steps (methylation, cyclization, reduction, glycosylation, etc.) microbiologyresearch.orgnih.govpsu.eduacs.orgresearchgate.net | Various Streptomyces species microbiologyresearch.orgnih.govpsu.edu |

(Note: This table provides a simplified illustration of the biosynthetic flow and is not exhaustive of all intermediates or enzymes.)

Production Titers of this compound in Engineered Strains (Example Data)

| Engineered Strain Combination | This compound Production (mg/L) | Reference |

| Recombinant PKS systems dpsABCDG + snoaDEMB | 20 - 35 | acs.orgresearchgate.net |

| Recombinant PKS systems dpsABCDG + aknAE1WX | 20 - 35 | acs.orgresearchgate.net |

| Native aknBCDE2F + aknAE1WX pathway in S. coelicolor | 20 - 35 | acs.orgresearchgate.net |

(Note: These are example production titers reported in specific research contexts and may vary depending on the experimental conditions and strains used.)

Structure

3D Structure

Properties

CAS No. |

91432-47-2 |

|---|---|

Molecular Formula |

C21H16O8 |

Molecular Weight |

396.3 g/mol |

IUPAC Name |

2-[4,5-dihydroxy-3-[(Z)-1-hydroxy-3-oxopent-1-enyl]-9,10-dioxoanthracen-2-yl]acetic acid |

InChI |

InChI=1S/C21H16O8/c1-2-10(22)8-14(24)16-9(7-15(25)26)6-12-18(20(16)28)21(29)17-11(19(12)27)4-3-5-13(17)23/h3-6,8,23-24,28H,2,7H2,1H3,(H,25,26)/b14-8- |

InChI Key |

WTCFRKORYWVLAQ-ZSOIEALJSA-N |

SMILES |

CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |

Isomeric SMILES |

CCC(=O)/C=C(/C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)\O |

Canonical SMILES |

CCC(=O)C=C(C1=C(C2=C(C=C1CC(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Aklanonic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Aklanonic Acid

Polyketide Synthase (PKS) Systems in Aklanonic Acid Biogenesis

This compound is synthesized by a type II PKS system, which is a collection of discrete, monofunctional enzymes that work together iteratively. researchgate.netnih.gov

Type II PKS Complexes and Architecture

Type II PKS systems, unlike type I PKSs which are large, multi-functional proteins with distinct modules, consist of several separate protein subunits. researchgate.netnih.govfu-berlin.deutupub.fi The core of a type II PKS is often referred to as the "minimal PKS" and typically includes a ketosynthase (KS or KSα), a chain length factor (CLF or KSβ), and an acyl carrier protein (ACP). nih.govmdpi.com These components work in concert to synthesize the polyketide chain. nih.govmdpi.com The KS and CLF form a heterodimer responsible for catalyzing the chain elongation and determining the polyketide chain length. mdpi.comacs.org The ACP is a small protein that carries the growing polyketide chain tethered to a phosphopantetheine arm. researchgate.netnih.gov

The architecture of the type II PKS involved in this compound biosynthesis in Streptomyces species like Streptomyces sp. strain C5 and Streptomyces peucetius has been studied. psu.eduresearchgate.net The daunorubicin (B1662515)/doxorubicin (B1662922) PKS in S. peucetius is composed of eight proteins. researchgate.net The 'minimal' PKS in this system is formed by DpsA (KSα), DpsB (KSβ/CLF), and DpsG (ACP). researchgate.netnih.gov Interestingly, this system also includes DpsC, a putative type III ketosynthase homolog, and DpsD, a putative malonyl/acyltransferase, whose precise roles have been investigated. psu.eduresearchgate.net

Role of Specific PKS Subunits and Enzymes

Ketosynthase (KS or KSα): The KS is a key enzyme in the type II PKS, catalyzing the Claisen condensation reaction that elongates the polyketide chain by adding two-carbon units derived from malonyl-CoA. mdpi.comacs.orgmdpi.com In the this compound PKS, DpsA functions as the KSα. psu.eduresearchgate.net

Chain Length Factor (CLF or KSβ): The CLF works alongside the KS and is involved in determining the final length of the polyketide chain. nih.govmdpi.comacs.org It may also play a role in the decarboxylation of malonyl-CoA. mdpi.com DpsB serves as the KSβ/CLF in the this compound pathway. psu.eduresearchgate.net

Acyl Carrier Protein (ACP): The ACP is a mobile protein that carries the growing polyketide chain attached to its phosphopantetheine arm. researchgate.netnih.gov It shuttles the elongating chain between the active sites of the different PKS enzymes. nih.gov DpsG is the ACP in the this compound PKS. psu.eduresearchgate.net

Decarboxylase: While not always a separate subunit in the minimal PKS, a decarboxylation step is essential to generate the acetyl primer unit from malonyl-CoA or to facilitate chain elongation with malonyl-CoA extender units. mdpi.comacs.org The CLF has been implicated in the decarboxylation of malonyl-CoA for starter unit preparation in some type II PKS systems. mdpi.com

Cyclases (CYC): Cyclases are responsible for folding the linear polyketide chain into the characteristic cyclic structure of aromatic polyketides. pnas.orgplos.org Multiple cyclases can be involved in the biosynthesis of complex structures like this compound, dictating the regiospecificity of ring formation. pnas.orgasm.org

Methyltransferases (MT): Methyltransferases add methyl groups to specific positions on the polyketide backbone or intermediates. asm.orgbiorxiv.org These modifications can influence the final structure and biological activity of the end product.

Other Enzymes: The this compound pathway also involves other enzymes like ketoreductases (KR), which reduce keto groups on the polyketide chain, and aromatases (ARO), which catalyze the formation of aromatic rings. psu.edupnas.orgplos.org DpsE is a polyketide reductase and DpsF is an aromatase in the Streptomyces sp. strain C5 system. psu.edu A putative deoxythis compound oxygenase, DauG, is also involved. psu.edu An anthrone (B1665570) oxygenase, AknX (homologous to DnrG and SnoaB), is thought to be involved in converting an this compound anthrone precursor to this compound. nih.govresearchgate.net

Primer Unit Selection and Chain Elongation Mechanisms

The biosynthesis of this compound typically initiates with a primer unit, followed by iterative addition of extender units. In the case of this compound, which is a decaketide with a C21 backbone, the biosynthesis starts with a propionyl moiety as the primer unit and involves the condensation of nine malonyl-CoA extender units. psu.eduasm.orgnih.gov This process makes a theoretical C21 polyketide intermediate. psu.eduasm.org

The selection of the primer unit in type II PKSs can be mediated by specific enzymes. Some systems utilize acetyl-CoA as the starter unit generated by decarboxylation of malonyl-CoA, while others, like the this compound PKS, can incorporate non-acetate starter units such as propionyl-CoA. biorxiv.orgnih.gov The presence of a KAS III homolog (like DpsC in the daunorubicin PKS) has been suggested to play a role in selecting non-acetate starter units. researchgate.netbiorxiv.org DpsD, a putative malonyl/acyltransferase, has been speculated to physically inhibit the incorporation of acetate, thereby allowing the use of propionate (B1217596) as the starter unit. researchgate.netresearchgate.net

Chain elongation occurs through a series of Claisen condensation reactions catalyzed by the KS-CLF heterodimer. mdpi.comacs.orgacs.org Each cycle involves the loading of a malonyl group onto the ACP by a malonyl-CoA:ACP transacylase (MAT), followed by the condensation of the ACP-bound malonyl group with the growing polyketide chain attached to the KS. acs.orgacs.orgmdpi.comgenome.jp The elongated chain is then translocated back to the ACP for the next cycle of elongation or further modification. acs.orgnih.gov

Enzymatic Transformations in the this compound Pathway

Once the linear polyketide chain is synthesized and partially processed, it undergoes further enzymatic modifications to yield this compound and subsequently other anthracycline derivatives. This compound is considered the first stable intermediate in the biosynthesis of many anthracyclines. microbiologyresearch.orgpsu.edunih.gov

This compound Methyl Ester Cyclase Activity

A crucial step in the conversion of this compound involves its methylation and subsequent cyclization. This compound is methylated to form this compound methyl ester (AAME). microbiologyresearch.orgresearchgate.net This methylation is catalyzed by an enzyme like this compound methyltransferase (DauC). researchgate.netuniprot.org

AAME then undergoes cyclization to form aklaviketone (B47369). microbiologyresearch.orgresearchgate.net This cyclization is catalyzed by an enzyme known as this compound methyl ester cyclase (this compound methyl ester cyclase AcmA, also known as DauD or AknH). researchgate.netontosight.aidrugbank.comuniprot.orggenome.jp This enzyme facilitates the formation of the fourth ring system of the anthracycline structure. ontosight.aidrugbank.comgenome.jp The this compound methyl ester cyclase activity is crucial for generating the correct stereochemistry at the C-9 position in some anthracyclines. nih.govasm.org

Data on this compound Methyl Ester Cyclase (AcmA/DauD/AknH):

| Property | Value | Source |

| EC Number | 5.5.1.23 | drugbank.comuniprot.orggenome.jp |

| Organism | Streptomyces galilaeus, Streptomyces sp. strain C5 | drugbank.comuniprot.org |

| Catalytic Activity | Methyl aklanonate <=> aklaviketone | uniprot.orggenome.jp |

| Involved in Pathway | Biosynthesis of aklavinone (B1666741), carminomycin, daunorubicin, rhodomycin (B1170733), aclacinomycin | drugbank.comuniprot.org |

| Optimum pH | Between 6 and 7.5 | uniprot.org |

| Gene Names | acma, dauD, aknH, dnrD | drugbank.comgenome.jp |

| Molecular Weight | ~16.7 kDa (for AcmA from S. galilaeus) | drugbank.com |

| Cellular Location | Not Available (for AcmA from S. galilaeus) | drugbank.com |

| GO Molecular Function | Intramolecular lyase activity | drugbank.comuniprot.org |

| GO Biological Process | Antibiotic biosynthetic process, daunorubicin biosynthetic process, doxorubicin metabolic process, carminomycin biosynthesis, rhodomycin biosynthesis, aclacinomycin biosynthesis | drugbank.comuniprot.org |

Conversion to Aklavinone and Rhodomycinone Derivatives

This compound is a direct precursor to aklavinone. microbiologyresearch.orgnih.gov Following the methylation to AAME and cyclization to aklaviketone, aklaviketone is reduced to aklavinone by an NADPH-linked reductase. microbiologyresearch.orgresearchgate.net This conversion is a key step in the pathway towards various anthracyclines.

Aklavinone serves as a branching point for the biosynthesis of different anthracycline subclasses. In some Streptomyces strains, such as Streptomyces sp. C5 and Streptomyces peucetius, aklavinone can be further hydroxylated at the C-11 position to form ε-rhodomycinone. microbiologyresearch.orgresearchgate.net This hydroxylation is an NADPH- and oxygen-dependent reaction. microbiologyresearch.orgresearchgate.net ε-Rhodomycinone is another significant intermediate in the biosynthesis of daunorubicin and doxorubicin. microbiologyresearch.orgasm.org

The conversion pathway from this compound to ε-rhodomycinone involves several enzymatic steps: this compound --(this compound methyltransferase, e.g., DauC)--> this compound methyl ester (AAME) --(this compound methyl ester cyclase, e.g., DauD)--> Aklaviketone --(NADPH-linked reductase)--> Aklavinone --(Aklavinone 11-hydroxylase)--> ε-Rhodomycinone. microbiologyresearch.orgresearchgate.net

Mutational studies in Streptomyces sp. C5 have helped elucidate this pathway. Mutants blocked at specific steps have been shown to accumulate the corresponding intermediates, such as this compound (e.g., dauC mutants), AAME (dauD, dauE mutants), and aklaviketone (dauE, dauF mutants). microbiologyresearch.orgresearchgate.net

The conversion of this compound to aklavinone and subsequently to ε-rhodomycinone highlights the enzymatic cascade that transforms the initial polyketide product into the complex anthracycline aglycones. microbiologyresearch.orgresearchgate.net

Microbial Producers and Genetic Determinants

This compound and the anthracycline antibiotics derived from it are primarily produced by microorganisms belonging to the genus Streptomyces. microbiologyresearch.orgnih.govebi.ac.ukresearchgate.netnih.govnih.govresearchgate.netfrontiersin.org The biosynthesis of these compounds is governed by specific gene clusters located within the genome of these bacteria. uniprot.orgpsu.edupsu.edunih.govmdpi.comnih.govfrontiersin.orgacs.orgresearchgate.net

Streptomyces Species as Primary Producers

Numerous Streptomyces species have been identified as producers of this compound and related anthracyclines. Prominent examples include Streptomyces peucetius, a key producer of daunorubicin and doxorubicin, and Streptomyces galilaeus, which produces aclacinomycins. microbiologyresearch.orgnih.govasm.orgnih.govnih.govmdpi.com Streptomyces sp. C5 is another well-studied strain known for daunomycin biosynthesis, with this compound as an intermediate. microbiologyresearch.orguniprot.orgpsu.edupsu.eduscispace.comnih.gov Other species implicated in the production of anthracyclines or related compounds with this compound as a potential intermediate include Streptomyces halstedii, Streptomyces coelicoflavus, and Streptomyces griseus. nih.govnih.govoup.comacs.orgoup.comasm.org Studies involving blocked mutants of S. galilaeus and S. peucetius have further confirmed this compound as a natural intermediate in their respective anthracycline biosynthetic pathways. ebi.ac.uknih.govnih.gov

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for this compound biosynthesis and its conversion to downstream anthracyclines are organized into biosynthetic gene clusters (BGCs) in the Streptomyces genome. uniprot.orgpsu.edupsu.edunih.govmdpi.comresearchgate.net Significant research has focused on identifying and characterizing these gene clusters, particularly in Streptomyces sp. C5 and S. peucetius. psu.edupsu.edunih.gov

The minimal PKS genes required for the synthesis of the polyketide backbone that leads to this compound have been investigated. In Streptomyces sp. C5, the minimal genes required for this compound biosynthesis in heterologous hosts include dpsG (encoding acyl carrier protein, ACP), dauI (regulatory activator), dpsA (KS alpha), dpsB (KS beta), dpsF (aromatase), dpsE (polyketide reductase), and dauG (putative deoxythis compound oxygenase). psu.edunih.gov Genes encoding enzymes involved in the subsequent modification of this compound, such as dauC (this compound methyltransferase) and dauD (this compound methyl ester cyclase), are also located within these clusters. uniprot.orgpsu.eduuniprot.org The organization of these gene clusters can vary between different Streptomyces species. psu.edunih.gov

Interplay between Antibiotic and Spore Pigment Biosynthesis

Streptomyces species are known to produce a wide array of secondary metabolites, including both antibiotics and spore pigments. Interestingly, the biosynthesis of aromatic polyketide antibiotics, such as anthracyclines, and spore pigments often involves distinct type II PKS systems encoded by separate gene clusters. nih.govnih.govoup.comoup.comasm.orgresearchgate.net

Research has indicated a fundamental incompatibility between the biosynthetic machinery involved in antibiotic production (like this compound and its derivatives) and spore pigment biosynthesis in actinomycetes. nih.govnih.gov For instance, attempts to combine initiation modules from an antibiotic pathway with elongation modules from spore pigment PKSs have shown a lack of interaction. nih.govnih.gov Phylogenetic analysis of ketosynthase genes from different Streptomyces strains supports this distinction, with sequences from antibiotic-producing PKSs clustering separately from those involved in spore pigment biosynthesis. oup.comoup.comasm.org This suggests that while both pathways utilize similar polyketide synthesis mechanisms, there are specific determinants, potentially residing in the PKS subunits, that maintain the separation and specificity of antibiotic versus spore pigment biosynthesis. oup.comasm.orgresearchgate.net

Engineered Biosynthesis and Combinatorial Approaches to Aklanonic Acid Analogues

Strategies for Introducing Novel Chemical Functionality

Introducing novel chemical functionality into aklanonic acid analogues can be achieved through modifying the initial building blocks or altering the enzymes responsible for polyketide chain assembly. nih.gov

Precursor-Directed Biosynthesis

Precursor-directed biosynthesis involves providing the cellular machinery with modified starter units or extender units that can be incorporated into the growing polyketide chain. nih.govnih.gov This approach exploits the flexibility of PKS enzymes to accept slightly altered substrates, leading to the production of unnatural polyketides. scispace.com For instance, modifying the primer unit is an attractive strategy for introducing novel chemical functionality into aromatic polyketides like this compound. nih.govacs.org While the minimal PKS typically initiates synthesis with an acetyl group, dedicated initiation modules can facilitate the incorporation of non-acetyl primer units. nih.gov

Protein Engineering of Polyketide Synthases

Protein engineering of PKSs involves modifying the amino acid sequence of the enzymes to alter their substrate specificity, regioselectivity, or product chain length. nih.govnih.govacs.org This can involve rational design based on structural and mechanistic understanding of the enzymes or directed evolution approaches. scispace.com Specifically for this compound biosynthesis, which involves type II PKSs, engineering efforts have focused on the minimal PKS components (ketosynthase (KSα), chain length factor (CLF or KSβ), and acyl carrier protein (ACP)) and associated enzymes like aromatases and cyclases. srce.hrnih.govresearchgate.netmdpi.comresearchgate.net By engineering these proteins, researchers can influence the type of starter unit incorporated, the number of extender units added, and the folding and cyclization patterns of the polyketide chain, thereby generating structural diversity in this compound analogues. nih.govresearchgate.net

Generation of Modified this compound Derivatives

The generation of modified this compound derivatives can involve alterations at the initiation stage of polyketide synthesis, modifications to the growing carbon backbone, or specific changes to the already formed polyaromatic core. nih.govnih.govtargetmol.com

Alterations in Primer Units

This compound is typically synthesized using a propionyl-CoA starter unit and nine malonyl-CoA extender units, resulting in a C21 polyketide intermediate. srce.hrpsu.eduasm.org However, the primer unit is a key site for introducing diversity. nih.govnih.govacs.org By engineering the PKS, particularly the starter unit-specifying enzymes like DpsC in the daunorubicin (B1662515) pathway, it is possible to incorporate different primer units. srce.hrasm.org For example, recombining the R1128 initiation module, which is associated with the biosynthesis of polyketides from non-acetate primer units, with dodecaketide-specific PKSs has successfully yielded isobutyryl-primed analogues of this compound and its methyl ester. nih.govnih.govacs.org This demonstrates the feasibility of generating this compound analogues with modified starter units.

Diversification of Polyketide Backbone

Diversification of the polyketide backbone can be achieved by altering the chain length or introducing different patterns of reduction, cyclization, and aromatization during the assembly process. nih.govnih.gov The minimal PKS dictates the chain length, while auxiliary enzymes like ketoreductases (KR), aromatases (ARO), and cyclases (CYC) influence the subsequent modifications. scispace.comresearchgate.netnih.gov By using combinatorial biosynthesis approaches, researchers can mix and match genes encoding these enzymes from different polyketide pathways to generate hybrid PKS systems. acs.orgresearchgate.netnih.govescholarship.org This can lead to the production of this compound analogues with altered chain lengths or different arrangements of functional groups on the polyketide backbone. Studies have shown that the production titers of this compound can vary depending on the combination of minimal PKS and associated enzymes used in recombinant systems. researchgate.net

| Recombinant PKS System | Associated Genes | This compound Titer (mg/L) |

| dpsABCDG | snoaDEMB | 20-35 researchgate.net |

| dpsABCDG | aknAE1WX | 20-35 researchgate.net |

| native aknBCDE2F | aknAE1WX | 20-35 researchgate.net |

This table illustrates how different combinations of PKS genes and associated enzymes can influence the yield of this compound. researchgate.net

Regiospecific Modifications of the Polyaromatic Core

Regiospecific modifications of the polyaromatic core of this compound involve targeted enzymatic transformations after the initial polyketide chain has been folded and cyclized. Enzymes such as hydroxylases, methyltransferases, and oxygenases can introduce functional groups at specific positions on the aromatic rings. nih.govmicrobiologyresearch.orgasm.org For example, this compound is methylated to form this compound methyl ester, a reaction catalyzed by a methyltransferase. microbiologyresearch.orgrhea-db.org Subsequent cyclization steps, catalyzed by enzymes like this compound methyl ester cyclase (also known as AknH or DnrD), lead to the formation of intermediates like aklaviketone (B47369) and aklavinone (B1666741). microbiologyresearch.orggenome.jp Further modifications, such as hydroxylation at C-11 catalyzed by enzymes like aklavinone 11-hydroxylase, convert aklavinone to ε-rhodomycinone. microbiologyresearch.org Engineered biosynthesis can involve introducing or modifying these tailoring enzymes to achieve regiospecific changes to the this compound core, leading to novel analogues with altered properties. nih.gov

Recombinant Expression Systems for Analog Production

Recombinant expression systems are crucial for producing this compound analogues by providing a platform to reconstruct and manipulate the biosynthetic pathway. By introducing the genes encoding the necessary enzymes into a suitable host organism, researchers can control the production of specific polyketide structures and their subsequent modifications. nih.govpsu.edunih.govnih.gov

Heterologous Hosts for Biosynthetic Pathway Reconstruction

Heterologous hosts, particularly species of Streptomyces, have been widely used for reconstructing the biosynthetic pathways of this compound and its analogues. nih.govpsu.edunih.govoup.com Streptomyces coelicolor is a common host due to its well-characterized genetics and ability to produce polyketides. acs.orgnih.gov Studies have shown that introducing the minimal gene set required for this compound biosynthesis from one Streptomyces strain into another can confer the ability to produce this compound. psu.edunih.gov

The minimal genes required for this compound biosynthesis in heterologous hosts have been identified. These include genes encoding the acyl carrier protein (ACP), a regulatory activator, ketoacylsynthase alpha (KSα), ketoacylsynthase beta (KSβ), an aromatase, a polyketide reductase, and a putative deoxythis compound oxygenase. psu.edunih.gov For instance, the minimal genes from Streptomyces sp. strain C5 required for this compound biosynthesis in heterologous strains include dpsG (ACP), dauI (regulatory activator), dpsA (KSα), dpsB (KSβ), dpsF (aromatase), dpsE (polyketide reductase), and dauG (putative deoxythis compound oxygenase). psu.edunih.gov

Reconstruction of the this compound pathway in heterologous hosts allows for the production of the compound and its derivatives. For example, engineered Streptomyces coelicolor strains have been developed to produce aklavinone, a downstream product of this compound. nih.govresearchgate.net

Optimization of Promoters and Enzymes for Enhanced Titers

Optimizing the expression of biosynthetic genes is critical for enhancing the production titers of this compound and its analogues in recombinant systems. This involves manipulating promoters and engineering enzymes within the pathway. mdpi.comnih.govresearchgate.net

Strong and constitutive promoters are often used to drive the expression of the genes in the reconstructed pathway, ensuring high levels of transcription. For instance, the kasOp promoter has been used to control the expression of tailoring genes in anthracyclinone biosynthesis, leading to improved cyclic product formation. nih.govresearchgate.net

Enzyme engineering plays a significant role in modifying substrate specificity, improving catalytic efficiency, and altering product profiles. acs.orgnih.gov By engineering the polyketide synthase (PKS) or tailoring enzymes, researchers can influence the structure of the resulting polyketide. For example, modifying the primer unit utilized by the PKS can lead to the production of this compound analogues with different starter units. acs.orgnih.gov Recombining initiation modules from one PKS system with elongation modules from another has been demonstrated to produce unnatural polyketides, including this compound analogues with non-acetyl primer units. acs.orgnih.govnih.gov

Combinatorial biosynthesis, involving the mixing and matching of genes encoding PKS components and tailoring enzymes from different biosynthetic pathways, has been successfully applied to generate a library of this compound derivatives. nih.govresearchgate.net Studies have shown that combining minimal PKS systems with different ketoreductase, aromatase, cyclase, and oxygenase genes can result in the production of this compound, with varying titers depending on the specific enzyme combinations. nih.govresearchgate.net

The production titers of this compound have been shown to vary based on the specific combinations of recombinant PKS systems and tailoring enzymes used in engineered strains. nih.govresearchgate.net

Biological Activities and Preclinical Investigations of Aklanonic Acid and Its Biosynthetic Derivatives

Antitumor Activities of Aklanonic Acid-Derived Anthracyclines

This compound is a crucial precursor in the biosynthesis of several anthracycline antibiotics known for their potent antitumor properties, including doxorubicin (B1662922) and aclacinomycin A acs.orgnih.gov.

Preclinical Assessment in In Vitro Models

Anthracyclines derived from this compound have demonstrated significant antiproliferative effects in various in vitro cancer cell line models. For instance, aclacinomycin A has been reevaluated for potential advantages in treating certain cancers like acute myeloid leukemia wikipedia.org. Studies on novel pink red-like pigments and derivatives, which are related polyketides, have shown antiproliferative effects on the U2OS human osteosarcoma cell line researchgate.net.

Mechanistic Investigations on Cancer Cell Lines (e.g., Cell Cycle Perturbations induced by related pigments)

The mechanisms of action of this compound-derived anthracyclines in cancer cells are complex and involve interference with fundamental cellular processes. A key mechanism involves the intercalation of these compounds into DNA, which inhibits macromolecular biosynthesis, including DNA replication and transcription wikipedia.orgwikipedia.orgresearchgate.net. They also inhibit topoisomerase II, an enzyme crucial for relaxing DNA supercoils, thereby preventing DNA replication and repair wikipedia.orgwikipedia.org. This interference leads to DNA damage and can induce apoptosis wikipedia.orgwikipedia.orgnih.govtherapyselect.de.

Related polyketide pigments have been observed to induce cell cycle arrest in cancer cell lines. For example, studies on U2OS human osteosarcoma cells treated with novel pink red-like pigments and derivatives showed cell cycle phase arrests at G1, G1/S, or S phases researchgate.net. This suggests a mechanism of cell division arrest similar to that induced by other apoptotic agents, differing from the effects of compounds like undecylprodigiosin, daunorubicin (B1662515), or other known anthracycline analogues in some contexts researchgate.net. Cell cycle progression is tightly regulated by cyclins and cyclin-dependent kinases (CDKs), and disruptions in these regulators are common in cancer nih.gov. Compounds that interfere with CDKs can block cell cycle progression and inhibit cancer cell growth in vitro nih.gov.

Antimicrobial Potential and Related Activities

Beyond their well-known antitumor effects, this compound precursors and derivatives have also been investigated for their antimicrobial potential.

Research on Antimicrobial Activity of this compound Precursors and Derivatives

This compound is a precursor to aklavinone (B1666741), which is a common intermediate in the biosynthesis of several anthracyclines with antimicrobial properties, including daunorubicin and aclacinomycin A uniprot.orgdrugbank.comuniprot.org. These anthracyclines are produced by various Streptomyces species, many of which are known sources of bioactive secondary metabolites with antimicrobial activity wikipedia.orgwikipedia.orgnih.govnih.govresearchgate.net.

While the primary focus for many this compound derivatives has been their antitumor activity, their role as precursors to antimicrobial compounds highlights their indirect link to antimicrobial potential. Research on Streptomyces isolates has shown broad-spectrum activity against bacteria and fungi, indicating that these microorganisms are a source of antibacterial and antifungal bioactive substances, which can include anthracyclines derived from this compound researchgate.net.

Enzyme Inhibition Studies

Enzyme inhibition represents another area of investigation related to this compound and its biosynthetic pathway.

This compound Methyl Ester Cyclase Inhibitors and Their Biological Implications

This compound methyl ester cyclase (such as AcmA or DauD) is an enzyme involved in the biosynthesis of aklavinone, catalyzing the cyclization of this compound methyl ester to aklaviketone (B47369) uniprot.orgdrugbank.comnih.gov. This step is crucial in the biosynthetic pathway of several anthracyclines, including daunorubicin and aclacinomycin A uniprot.orgdrugbank.com.

Inhibitors of this compound methyl ester cyclase could have significant biological implications. By disrupting the biosynthesis of essential secondary metabolites like anthracyclines, these inhibitors could potentially serve as leads for novel antibiotics, particularly against pathogens that rely on these metabolites for survival or virulence ontosight.ai. They could also have applications in agriculture for controlling plant diseases caused by fungi or bacteria dependent on metabolites from this pathway ontosight.ai.

Structural studies of this compound methyl ester cyclase, such as AknH from Streptomyces galilaeus, have provided insights into its catalytic mechanism and product stereoselectivity nih.gov. AknH converts this compound methyl ester to aklaviketone nih.gov. While structurally and mechanistically related to other polyketide cyclases like SnoaL (involved in nogalamycin (B1679386) biosynthesis), AknH yields a product with C9-R stereochemistry, distinct from the C9-S stereochemistry produced by SnoaL nih.gov. Amino acid substitutions in the active site have been identified as contributing to this stereoselectivity nih.gov.

Inhibiting this enzyme could disrupt the production of aklavinone and downstream anthracyclines, impacting the producing organism's fitness or its ability to interact with its environment ontosight.ai.

Impact on Metabolic Pathways within Producing Organisms

This compound is a key anthraquinone (B42736) intermediate in the biosynthesis of various anthracycline antibiotics, primarily produced by Streptomyces species researchgate.netnih.gov. The production of these secondary metabolites is intricately linked with the primary metabolism of the producing organism. The availability and utilization of nutrients, particularly carbon and phosphate (B84403) sources, significantly influence the metabolic flux and, consequently, the yield of this compound and its derivatives researchgate.netmdpi.comcdnsciencepub.com.

Research has demonstrated that carbon catabolite repression (CCR) is a significant regulatory mechanism affecting anthracycline biosynthesis in Streptomyces. Excessive levels of rapidly utilized carbon sources, such as glucose, can negatively impact the production of these secondary metabolites researchgate.netmdpi.com. Studies in Streptomyces peucetius, a producer of daunorubicin and doxorubicin (which are downstream from this compound), have shown that glucose, galactose, and lactose (B1674315) negatively affect anthracycline biosynthesis researchgate.net. The most pronounced negative effect was observed under conditions of excess glucose researchgate.net. Conversely, other carbon sources like arabinose or glutamate (B1630785) showed either no negative effect or could stimulate biosynthesis researchgate.net.

| Carbon Source | Effect on Anthracycline Biosynthesis (vs. Control) in S. peucetius | Citation |

| Glucose | -88% | researchgate.net |

| Galactose | -69% | researchgate.net |

| Lactose | -25% | researchgate.net |

| Arabinose | No effect or stimulation | researchgate.net |

| Glutamate | No effect or stimulation | researchgate.net |

Note: Data derived from observed effects on total anthracycline biosynthesis in S. peucetius, a producer of compounds derived from this compound.

Inorganic phosphate has also been found to have an inhibitory effect on anthracycline production in Streptomyces peucetius cdnsciencepub.com. Adding inorganic phosphate to cultures at early stages of anthracycline production resulted in a delay in further production until the added phosphate was depleted cdnsciencepub.com.

Metabolic engineering strategies in Streptomyces often aim to optimize the flux of these primary metabolic pathways to enhance secondary metabolite production researchgate.netmdpi.comnih.govmdpi.comsemanticscholar.org. This can involve overexpressing regulatory genes in biosynthetic gene clusters or downregulating repression genes researchgate.netmdpi.com. Additionally, approaches such as optimizing culture media composition, including carbon and nitrogen sources, are employed to improve yields mdpi.comcdnsciencepub.com.

Advanced Research Methodologies in Aklanonic Acid Studies

Biochemical Characterization of Biosynthetic Enzymes

The biosynthesis of aklanonic acid relies on the coordinated action of a suite of enzymes, primarily components of a type II polyketide synthase system and downstream modifying enzymes. Biochemical characterization of these proteins is essential for understanding their catalytic functions, substrate specificities, and interactions.

Enzyme Activity Assays and Kinetic AnalysisEnzyme activity assays are fundamental to confirming the catalytic roles of proteins hypothesized to be involved in this compound biosynthesis. For instance, the enzyme AknX, an anthrone (B1665570) oxygenase, has been characterized for its role in converting this compound anthrone to this compound.nih.govrsc.orgSince this compound anthrone can be difficult to obtain, alternative substrates like emodinanthrone are sometimes used in in vitro assays, with enzyme activity measured spectrophotometrically by monitoring the formation of the corresponding anthraquinone (B42736) product.nih.govresearchgate.net

Kinetic analysis provides quantitative data on enzyme performance, including parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), which reflects the enzyme-substrate affinity. europa.eu Studies on AknX and its mutants have employed kinetic analysis to understand the impact of specific amino acid residues on catalytic efficiency. For example, a W67F mutation in AknX significantly reduced its oxygenase activity, highlighting the importance of this residue. nih.gov Conversely, an R74K mutation showed altered kinetic parameters, indicating a change in the enzyme's catalytic properties. nih.gov These analyses help to identify critical residues for catalysis and provide insights into the enzyme's mechanism.

Genetic Manipulation and Synthetic Biology Tools

Genetic manipulation and synthetic biology tools are increasingly applied to engineer the biosynthetic pathways of this compound and related anthracyclines. These techniques allow for the modification of existing pathways, the introduction of new enzymatic steps, and the creation of novel biosynthetic routes.

Gene Deletion and Overexpression TechniquesGene deletion and overexpression are standard techniques used to probe gene function and enhance the production of target compounds in microbial hosts, particularly Streptomyces species involved in anthracycline biosynthesis.acs.orgmdpi.comDeletion of specific genes within the this compound biosynthetic cluster can help identify the role of individual enzymes or regulatory elements. For instance, the deletion of the dpsC gene in Streptomyces sp. strain C5, encoding a putative acyltransferase homolog, affected the selection of the starter unit, leading to the production of desmethylthis compound in addition to this compound.nih.govThis demonstrated the contribution of DpsC to starter unit fidelity.nih.gov

Overexpression of genes encoding biosynthetic enzymes or regulatory proteins can be employed to increase metabolic flux towards this compound or downstream products. Strategies to improve host strains for anthracycline production include deleting genes that cause undesirable phenotypes, such as the matAB gene cluster in Streptomyces coelicolor, which reduces mycelial aggregation and improves biomass and anthracyclinone production. acs.orgnih.govacs.org Overexpression of genes like ssgA has also been explored to enhance growth characteristics and product yield. acs.org Overexpressing rate-limiting enzymes or genes involved in sugar biosynthesis can also be used to improve antibiotic production. mdpi.com

Combinatorial Biosynthesis and Library GenerationCombinatorial biosynthesis is a powerful strategy for generating structural diversity in natural products like anthracyclines by mixing and matching genes or domains from different biosynthetic pathways.acs.orgacs.orgnih.govresearchgate.netrsc.orgresearchgate.netacs.orgThis approach allows for the creation of hybrid pathways that can produce novel compounds not found in nature. In the context of this compound, combinatorial biosynthesis experiments have involved coexpressing minimal PKS gene cassettes with various combinations of genes encoding tailoring enzymes (KR, ARO, CYC, OXY) from different anthracycline pathways.acs.orgnih.govThese experiments have successfully generated this compound and other tricyclic anthracyclinones, demonstrating the compatibility and collaborative nature of enzymes from different biosynthetic origins.nih.govresearchgate.net

Strategies include swapping enzyme components, such as replacing ketoreductases and cyclases with orthologs from other pathways, or engineering multioxygenase cassettes to introduce specific hydroxylations on the polyketide backbone. nih.govresearchgate.net Engineered bimodular PKSs have also been utilized to produce analogues of this compound by modifying the starter unit incorporated into the polyketide chain. nih.govacs.org Furthermore, one-pot combinatorial biosynthesis systems, such as cocultivation of Streptomyces strains producing different aglycones and deoxysugars, have been developed to create libraries of glycosylated anthracyclines. acs.org This highlights the potential for generating diverse libraries of this compound derivatives with altered properties.

BioBricks Metabolic Engineering PlatformsThe development of standardized genetic parts and platforms, such as BioBricks, is accelerating metabolic engineering efforts for complex natural products like anthracyclines.acs.orgnih.govresearchgate.netnih.govThese platforms provide a modular and interchangeable set of genetic tools that can be readily assembled to construct and optimize biosynthetic pathways in host organisms like Streptomyces coelicolor.acs.orgacs.orgnih.gov

The BIOPOLYMER (BIOBricks POLYketide Metabolic EngineeRing) toolbox is an example of such a platform specifically developed for the synthesis of anthracyclinones. acs.orgnih.gov This toolbox comprises engineered strains, characterized promoters, versatile expression vectors, and a collection of biosynthetic genes. acs.orgnih.gov Leveraging this platform, researchers have successfully engineered Streptomyces strains to produce various anthracyclinones, including aklavinone (B1666741), by assembling different combinations of genetic elements. acs.orgnih.govacs.org The availability of improved plasmid vectors and engineered host strains, such as S. coelicolor strains with deleted competing pathways or enhanced growth characteristics, further facilitates high-throughput combinatorial biosynthesis and metabolic engineering efforts aimed at this compound and its derivatives. nih.govresearchgate.net

In Vitro and In Vivo Preclinical Models for Activity Assessment

Preclinical models are essential for evaluating the biological effects of this compound and its derivatives, providing insights into potential therapeutic applications and mechanisms of action.

Cell-Based Assays for Biological Activity (e.g., antiproliferative effects)

Cell-based assays are widely used to investigate the biological activities of compounds, including their antiproliferative effects on cancer cells. Studies have explored the antiproliferative potential of pigments and derivatives from Streptomyces coelicoflavus strains, where this compound serves as an intermediate in the biosynthesis pathway of anthracycline antibiotics. researchgate.netsciepub.com

The MTT assay is a common method employed to evaluate the antiproliferative effect of these compounds on various cancer cell lines. For instance, studies have utilized the mice P3 myeloid cell line and the human U2OS osteosarcoma cell line to assess the cytotoxic activity of these pigments. researchgate.netsciepub.com Results from such assays can demonstrate a dose-dependent inhibition of cell viability. nih.gov

Furthermore, flow cytometry is applied to analyze the impact of these compounds on the cell cycle. Investigations have shown that certain pigments can induce cell cycle arrest in specific phases, such as G1, G1/S, or S phase, in human osteosarcoma cells. researchgate.net These cell-based assays provide crucial data on the direct impact of this compound-related compounds on cancer cell proliferation and cell cycle progression.

| Cell Line | Assay Method | Observed Effect | Source |

|---|---|---|---|

| Mice P3 myeloid cell line | MTT assay | Antiproliferative effect | researchgate.netsciepub.com |

| Human U2OS osteosarcoma cell line | MTT assay | Antiproliferative effect | researchgate.netsciepub.com |

| Human U2OS osteosarcoma cell line | Flow cytometry | Cell cycle arrest (G1, G1/S, S) | researchgate.net |

Mechanistic Investigations using Model Organisms (e.g., zebrafish embryos for compound activity evaluation)

Model organisms play a vital role in understanding the complex biological effects and mechanisms of action of compounds in a living system. The zebrafish (Danio rerio) has emerged as a valuable vertebrate model organism in biomedical research, including cancer research and drug screening. mdpi.commdpi.comnih.govnih.govfrontiersin.org Its advantages include a fully sequenced genome with significant homology to the human genome, ease of genetic manipulation, high fecundity, external fertilization, and transparent embryos that allow for live cell imaging and observation of developmental processes and compound activity in vivo. mdpi.comnih.govnih.gov

While specific detailed studies on this compound using zebrafish embryos were not prominently found in the search results, the utility of this model for evaluating compound activity and conducting mechanistic investigations is well-established. Zebrafish models are used for toxicological screening, drug development, studying disease mechanisms, and assessing the in vivo effects of potential therapeutic agents. mdpi.commdpi.comnih.govmdpi.com For instance, zebrafish have been used to study neuroprotective properties and inhibitory mechanisms of other compounds, demonstrating their applicability in evaluating compound effects within a complex biological environment. mdpi.com The transparent nature of zebrafish embryos allows for real-time observation of cellular processes and developmental changes in response to compound exposure, making them suitable for evaluating the in vivo activity of this compound or its derivatives and exploring their underlying mechanisms. mdpi.comnih.gov

Computational and Structural Biology Approaches

Computational and structural biology techniques are increasingly employed in this compound research to complement experimental studies, providing insights into molecular interactions, predicting activity, and guiding the identification of potential ligands.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound or its derivatives) to a target protein at an atomic level. mdpi.comencyclopedia.pubfrontiersin.org This method helps to understand the potential interactions between the compound and its biological target, such as enzymes involved in its biosynthesis or proteins related to its biological activity. Studies have utilized protein docking simulations in the context of this compound, for example, in yeast two-hybrid systems. researchgate.net

In Silico Prediction of Compound Activity and Enzyme Interactions

In silico methods are powerful tools for predicting the biological activity of compounds and their interactions with enzymes, reducing the need for extensive experimental screening. These methods leverage computational algorithms and databases to estimate properties and activities based on the chemical structure of the compound.

Predicting antiproliferative activity using in silico tools is an active area of research. For example, computational models have been developed to predict the GI50 values (a measure of the concentration required for 50% growth inhibition) of compounds against various cancer cell lines, such as those in the NCI60 panel. mdpi.com While a specific tool for this compound was not detailed, the principles of these ligand-based or structure-based prediction methods can be applied to estimate the potential antiproliferative effects of this compound and its analogs based on their structural features and similarity to known active compounds. mdpi.com

Furthermore, in silico analysis is used to study enzyme-substrate and enzyme-inhibitor interactions. researchgate.netmdpi.combiointerfaceresearch.com Molecular docking and other computational approaches can predict the binding mode and affinity of this compound to enzymes involved in its biosynthesis or metabolic pathways. mdpi.combiointerfaceresearch.com These studies can provide insights into the catalytic mechanisms and potential inhibitory effects of the compound on specific enzymes. mdpi.combiointerfaceresearch.com For instance, in silico methods have been used to study the interaction of natural inhibitors with enzymes, predicting their mechanism of action and binding efficiency. mdpi.com

Structure-Based Ligand Identification and Virtual Screening

Structure-based virtual screening (SBVS) is a computational drug discovery technique that utilizes the known or predicted three-dimensional structure of a biological target protein to identify potential ligands from large databases of chemical compounds. mdpi.comencyclopedia.pubfrontiersin.orgscielo.br The principle behind SBVS is to computationally dock compounds into the binding site of the target protein and rank them based on their predicted binding affinity or complementarity. encyclopedia.pubfrontiersin.org

In the context of this compound research, if a specific protein target modulated by this compound is identified, SBVS could be employed to search for novel compounds with similar or improved binding characteristics. frontiersin.orgscielo.br This involves preparing the 3D structure of the target protein, preparing the library of compounds, performing molecular docking, and scoring the docked poses to identify the most promising candidates. encyclopedia.pub SBVS can be a cost-effective and efficient way to prioritize compounds for experimental testing. mdpi.com While direct examples of SBVS specifically for identifying novel ligands targeting this compound itself were not found, this methodology is broadly applicable in identifying compounds that interact with proteins relevant to this compound's biological roles or pathways. mdpi.comencyclopedia.pubscielo.brmdpi.com

Analytical and Spectroscopic Techniques for Metabolite Identification and Quantification

The identification and quantification of this compound and its related metabolites are crucial steps in understanding its biosynthesis, engineering pathways, and exploring potential applications. Various analytical and spectroscopic techniques are employed for this purpose, offering insights into the chemical structure and concentration of these compounds in complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of this compound and its derivatives. nih.govpsu.edu This method leverages the differential interactions of compounds with a stationary phase as they are carried through the column by a mobile phase. For the analysis of this compound, reversed-phase HPLC is commonly employed. nih.gov

Studies have utilized analytical reversed-phase HPLC with a C18 column for separating polyketide products, including this compound and its methyl ester analogs. Detection is often performed using UV-Vis detectors at specific wavelengths where these compounds exhibit absorbance, such as 280 nm and 410 nm. nih.gov The mobile phase typically consists of a gradient system, for instance, varying concentrations of acetonitrile (B52724) in water with a small percentage of trifluoroacetic acid (TFA). nih.gov

HPLC has also been used to analyze this compound produced by recombinant strains, comparing it with authentic standards through parallel chromatography and co-chromatography using both HPLC and Thin Layer Chromatography (TLC). psu.edu A solvent system of methanol, water, and glacial acetic acid has been reported for HPLC analysis of this compound using a C18 reverse-phase column. psu.edu

Detailed research findings demonstrate the application of HPLC in monitoring the production of this compound in various microbial strains. For example, studies involving engineered Streptomyces coelicolor strains have utilized analytical HPLC for product analysis. nih.govpsu.edu

An example of HPLC parameters used for the analysis of polyketide products, including this compound analogs, is shown in the table below:

| Parameter | Value |

| Column | Alltech Econosphere C18 (250 mm × 4.6 mm) nih.gov |

| Mobile Phase | Gradient: 10% MeCN in water (0.1% TFA) to 60% MeCN in water (0.1% TFA) nih.gov |

| Flow Rate | 1 mL/min nih.gov |

| Detection Wavelengths | 280 nm and 410 nm nih.gov |

| Run Time | 30 min nih.gov |

HPLC with UV detection has also been employed for the quantification of organic acids in fermented samples, demonstrating its utility in complex matrices. researchgate.net While this specific study focused on lactic, acetic, and citric acids, the principles and methodology are applicable to the analysis of other organic acids like this compound, which is also an acidic compound. researchgate.netmetbio.net

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. This allows for the separation of complex mixtures and the determination of the molecular weight and fragmentation patterns of individual components, providing crucial information for metabolite identification. nih.govsysrevpharm.orgnih.gov

LC-MS analysis has been extensively used in studies involving the biosynthesis of this compound and its derivatives. nih.gov It is particularly valuable for analyzing polyketide products from microbial fermentations. nih.gov The technique can be used to assign peaks observed in chromatograms and confirm the identity of compounds by comparing their mass spectra with authentic standards or predicted fragmentation patterns. nih.gov

Both low-resolution (LR-ESIMS) and high-resolution electrospray ionization-MS (HR-ESIMS) have been applied in the analysis of this compound and its analogs, collected under positive or negative ionization modes. nih.gov For instance, negative ion mode has been used to obtain [M-H]- ions, while positive ion mode can yield [M+H]+ or [M+Na]+ ions. nih.gov

LC-MS/MS, a more advanced form of LC-MS, provides even greater selectivity and sensitivity by employing tandem mass spectrometry. This technique is capable of measuring metabolites at low levels and has been used for the simultaneous analysis of various organic acids and their metabolites. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of natural products, including this compound and its metabolites. nih.govsysrevpharm.orguniovi.esamazon.com By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity, functional groups, and stereochemistry of a molecule. sysrevpharm.orgsolubilityofthings.comresearchgate.net

Both 1H and 13C NMR spectroscopy are routinely used in this compound studies. nih.gov These techniques provide characteristic signals for each hydrogen and carbon atom in the molecule, respectively, allowing for the assignment of peaks and the construction of the molecular skeleton. nih.gov

Advanced NMR techniques, such as proton-detected HMBC (Heteronuclear Multiple Bond Correlation), are employed to determine multiple bond 1H-13C connectivity, which is essential for confirming the structural framework of complex molecules like this compound derivatives. nih.gov

NMR spectral assignments for this compound and its analogs are typically summarized in tables, providing a comprehensive dataset for structural confirmation and comparison with known compounds. nih.gov

NMR spectroscopy is a non-destructive technique, allowing for further analysis of the sample after spectral acquisition. sysrevpharm.orgresearchgate.nettechscience.com While less sensitive than LC-MS for detecting low-concentration metabolites, NMR excels in providing detailed structural information, making it complementary to MS-based techniques in metabolomics studies. sysrevpharm.org

UV-Vis Spectroscopy

UV-Vis spectroscopy is a simple yet effective technique for the detection and quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. solubilityofthings.comresearchgate.netmicrobenotes.comvedantu.comtechnologynetworks.com this compound, being an anthraquinone compound, exhibits characteristic UV-Vis absorption maxima. nih.gov

UV-Vis detection is commonly coupled with HPLC for monitoring the elution of this compound and its colored metabolites. nih.govcore.ac.ukscispace.com The absorbance at specific wavelengths, such as 280 nm and 410 nm, can be used for both qualitative identification and quantitative analysis based on the Beer-Lambert Law. nih.govcpur.ineppendorf.com

Studies on the isolation and structure elucidation of this compound have reported its UV maxima in different solvents. For example, this compound in chloroform (B151607) shows UV maxima at 258, 282 (sh), and 438 nm. nih.gov

UV-Vis spectroscopy is also used for quick quantification and purity assessment of samples, although it may not provide the detailed structural information offered by NMR or the specificity of MS for complex mixtures. eppendorf.com

Other Techniques

Thin Layer Chromatography (TLC) has been used as a preliminary method for separating this compound from fermentation extracts, often preceding further analysis by HPLC or MS. psu.eduscispace.com Different solvent systems are employed for TLC, such as chloroform/methanol/acetic acid or acetone/methanol/acetic acid, to achieve separation of anthracycline metabolites. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another technique used in metabolomics, particularly for the analysis of volatile or semi-volatile compounds. metbio.netsysrevpharm.org While this compound itself may not be directly amenable to GC-MS without derivatization due to its polarity and relatively high molecular weight, this technique can be applied to the analysis of certain derivatives or smaller metabolites in the pathway. metbio.net Derivatization steps, such as oximation and silylation, are often required to make polar compounds more volatile for GC analysis. metbio.net

The choice of analytical and spectroscopic techniques depends on the specific research question, the complexity of the sample matrix, and the required level of sensitivity and structural information. Often, a combination of these techniques is employed for comprehensive characterization and quantification of this compound and its metabolites.

Data Tables

Table 1: UV-Vis Absorption Maxima of this compound

| Solvent | Wavelengths (nm) | Citation |

| Chloroform | 258, 282 (sh), 438 | nih.gov |

Table 2: Spectroscopic Data for this compound Analogs (Example)

| Compound | Technique | Observation | Citation |

| YT299a | Spectroscopic Comparison (with authentic AAME) | Identification based on spectral similarity. | nih.gov |

| YT299b | Spectroscopic Comparison (with authentic AAME) | Identification based on spectral similarity. | nih.gov |

| Various Analogs | LC/MS, NMR, HR-ESIMS | Peak assignment and structural confirmation. | nih.gov |

Detailed Research Findings

Research into the biosynthesis of this compound and its analogs frequently utilizes these analytical techniques to characterize the products of engineered pathways. For instance, in a study on engineered biosynthesis of this compound analogs, LC/MS and analytical HPLC were used to analyze polyketide products extracted from microbial cultures. nih.gov Large-scale production allowed for the isolation and identification of new this compound derivatives, such as YT299a and YT299b, through spectroscopic comparison with authentic this compound methyl ester. nih.gov Further structural confirmation of various analogs was achieved using LC/MS, NMR, and/or HR-ESIMS analysis. nih.gov

Another study focusing on the genes required for this compound biosynthesis employed HPLC with a C18 reverse-phase column and a specific solvent system for analysis. psu.edu The authenticity of this compound produced by recombinant strains was confirmed by co-chromatography with authentic this compound and by enzymatic conversion to this compound methyl ester, followed by TLC and HPLC analysis of the products. psu.edu MS analysis was also performed to characterize the compounds. psu.eduasm.org

Mutational analysis of Streptomyces strains blocked in daunomycin biosynthesis identified mutants accumulating this compound and this compound methyl ester. scispace.com These accumulated metabolites were examined using thin-layer chromatography, demonstrating the use of simpler chromatographic methods for initial screening and analysis of anthracycline metabolites. scispace.com

The application of these analytical and spectroscopic techniques is fundamental to advancing the understanding of this compound biosynthesis, identifying novel derivatives, and optimizing production strategies.

Prospects for Drug Discovery and Biotechnological Applications

Aklanonic Acid as a Scaffold for Novel Therapeutic Agents

The core structure of this compound provides a versatile platform for the design and synthesis of new molecules with diverse biological activities. Its role as a precursor to anthracyclines makes it particularly relevant in the context of developing next-generation antibiotics and other therapeutic agents.

Design and Synthesis of New Anthracycline Antibiotics

This compound is the aglycone precursor to a range of anthracycline antibiotics, such as the aclacinomycins, daunorubicin (B1662515), and doxorubicin (B1662922). nih.govwikipedia.orgwikipedia.orgwikipedia.orgnih.gov These compounds are characterized by their tetracyclic structure linked to one or more sugar moieties. The design and synthesis of new anthracycline antibiotics often involve modifications to the this compound core or the attached sugar residues to alter their biological activity, improve efficacy, or reduce toxicity.

Engineered biosynthesis and combinatorial biosynthesis approaches have emerged as powerful strategies to generate novel anthracycline analogues. By manipulating the genes involved in the biosynthesis of this compound and the subsequent glycosylation steps, researchers can create hybrid pathways that yield new compounds not found in nature. Studies have demonstrated the production of this compound through combinatorial biosynthesis of polyketide synthase (PKS) and auxiliary enzyme genes from different anthracycline biosynthetic pathways, such as those for nogalamycin (B1679386), daunorubicin, and aclacinomycin. researchgate.net This indicates a degree of interchangeability and collaboration between enzymes from different pathways, offering opportunities for creating structural diversity.

Research has explored the engineering of Streptomyces hosts to produce various anthracyclinones, including aklavinone (B1666741) (a derivative of this compound), by optimizing combinations of promoters, genes, and vectors. researchgate.net Enzymes like AknK, involved in the glycosylation of aklavinone in aclacinomycin A biosynthesis, have shown promiscuity, accepting alternate sugar substrates and anthracycline backbones, further enabling the chemoenzymatic synthesis of variant anthracyclines. acs.org

(Potential for Data Table 1: This section could include a table summarizing the production titers of this compound or specific anthracyclinone analogues achieved through different combinatorial biosynthesis approaches or engineered strains, citing relevant studies.)

Development of Agricultural Chemicals Targeting Microbial Metabolite Production

Beyond human therapeutics, the biosynthetic pathway of this compound is also a potential target for the development of agricultural chemicals. This compound methyl ester cyclase is an enzyme crucial for the biosynthesis of this compound and related secondary metabolites in various microorganisms, including bacteria and fungi. ontosight.aimdpi.com These metabolites can play vital roles in the survival, virulence, or ecological interactions of these organisms.

Inhibitors targeting this compound methyl ester cyclase could serve as novel agricultural chemicals to control plant diseases caused by pathogenic fungi or bacteria that rely on these metabolites for their lifecycle or infectivity. ontosight.ai Disrupting the production of these essential metabolites could offer a new strategy for crop protection.

Strategies for Enhancing Production and Diversifying Structures

Optimizing the production of this compound and its derivatives, as well as expanding the range of structural variants, are key areas of biotechnological research. Metabolic engineering and engineered biosynthesis are central to these efforts.

Strain Improvement through Metabolic Engineering

Microbial fermentation, primarily using Streptomyces species, is a significant route for producing this compound and anthracyclines. However, achieving commercially viable yields often requires strain improvement. Metabolic engineering involves rational modification of microbial strains to enhance the production of desired compounds. This includes deciphering complex biosynthetic pathways, identifying rate-limiting steps, and manipulating the expression of key genes and enzymes. nih.gov

Advances in genomic tools and genetic engineering techniques, such as CRISPR-Cas9 systems, provide efficient methods for genome editing in Streptomyces, facilitating targeted modifications for strain improvement. researchgate.netnih.gov Strategies include optimizing metabolic flux towards this compound synthesis, reducing the production of unwanted byproducts, and improving the strain's tolerance to fermentation conditions. Research into the biosynthesis of anthracyclinones in Streptomyces coelicolor has demonstrated that metabolic engineering can lead to improved biomass accumulation and increased production of anthracyclinones like aklavinone. researchgate.net

(Potential for Data Table 2: A table could illustrate the impact of specific metabolic engineering strategies (e.g., gene overexpression, gene deletion) on this compound or derivative production titers in different Streptomyces strains.)

Expanding Chemical Space through Engineered Biosynthesis

Engineered biosynthesis, including combinatorial biosynthesis and synthetic biology approaches, allows for the creation of novel molecules by designing and implementing artificial biosynthetic pathways in host microorganisms. By combining genes and enzymes from different natural product biosynthetic gene clusters, researchers can generate libraries of structurally diverse compounds. researchgate.netresearchgate.net

In the context of this compound, engineered biosynthesis enables the generation of novel anthracyclinone and anthracycline analogues with potentially altered or improved biological activities. This involves modifying the minimal PKS responsible for the this compound core, introducing different tailoring enzymes (such as ketoreductases, aromatases, cyclases, and oxygenases), and altering glycosylation patterns. researchgate.netacs.org This expansion of chemical space through engineered biosynthesis is a powerful tool for discovering new drug leads with improved properties.

(Potential for Data Table 3: This section could include a table listing novel this compound derivatives or anthracycline analogues produced through engineered biosynthesis, along with their structural modifications compared to the parent compound.)

Interdisciplinary Research Directions

The exploration of this compound's potential in drug discovery and biotechnology inherently involves interdisciplinary collaboration. Research in this area integrates expertise from microbiology, genetics, biochemistry, chemistry, and computational biology.

For instance, understanding the intricate network of protein interactions within the type II PKS responsible for this compound synthesis involves biochemical studies, genetic analysis, and computational modeling like protein docking simulations. researchgate.net The development of agricultural chemicals targeting this compound biosynthesis requires knowledge of microbial metabolism, plant pathology, and synthetic chemistry. ontosight.ai Furthermore, the use of computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can assist in the virtual screening of natural product libraries, including aklavinone glycosides, to identify potential bioactive compounds. researchgate.netmdpi.com The application of advanced genomic technologies and metabolic flux analysis for strain improvement also highlights the convergence of biological and engineering principles. nih.gov These interdisciplinary efforts are crucial for fully realizing the potential of this compound and its derivatives.

Integration of Synthetic Biology, Genomics, and Cheminformatics

Synthetic biology, genomics, and cheminformatics are increasingly integrated to explore and manipulate the biosynthetic pathways of natural products like this compound, aiming to discover and produce novel drug candidates dntb.gov.uadrugtargetreview.comhudsonlabautomation.comnih.gov.

Genomics plays a crucial role in identifying the gene clusters responsible for this compound biosynthesis in producing organisms such as Streptomyces species psu.edumdpi.comnih.govnih.govnih.gov. Sequence analysis of these gene clusters reveals the minimal set of genes required for this compound production, including those encoding the minimal PKS (ketoacyl synthase, chain length factor, and acyl carrier protein), as well as tailoring enzymes like aromatases, polyketide reductases, and oxygenases psu.edumdpi.comasm.org. The availability of extensive genomic data from various organisms, including Streptomyces, allows for genome mining to uncover previously silent or "orphan" biosynthetic gene clusters that may encode pathways to novel natural products or analogues drugtargetreview.comresearchgate.netjcvi.org.

Synthetic biology provides the tools and strategies to manipulate these identified gene clusters and pathways drugtargetreview.comhudsonlabautomation.comnih.govresearchgate.net. By re-engineering the transcriptional regulation of biosynthetic gene clusters or transferring intact clusters to heterologous hosts, researchers can activate silent pathways or optimize the production of specific intermediates like this compound and its analogues researchgate.netjcvi.org. Combinatorial biosynthesis, a synthetic biology approach, involves mixing and matching genes or modules from different biosynthetic pathways to create hybrid PKS systems capable of producing novel polyketides nih.govnih.govresearchgate.net. Studies have demonstrated the successful application of combinatorial biosynthesis to engineer the production of this compound analogues by combining minimal PKS enzymes with ketoreductase/cyclase enzymes from different anthracycline biosynthetic pathways researchgate.net. This approach has yielded varying production titers for this compound, depending on the specific enzyme combinations used researchgate.net.

Cheminformatics complements these approaches by providing computational methods for analyzing chemical data, predicting molecular properties, and guiding the design of new compounds neovarsity.orgresearchgate.netfrontiersin.org. In the context of this compound and its derivatives, cheminformatics can be used to analyze the structures of engineered analogues, predict their potential biological activities, and prioritize candidates for further investigation neovarsity.orgfrontiersin.org. It aids in exploring the chemical space of potential this compound derivatives and understanding the structure-activity relationships that are crucial for drug development neovarsity.orgresearchgate.net. The integration of cheminformatics with genomics and synthetic biology allows for a more rational design-make-test-analyze cycle in the discovery and optimization of new drug candidates derived from this compound pathways frontiersin.orgcas.org.

Identification of Novel Biosynthetic Pathways and Enzymes for Drug Discovery